BMS-347070

Nanocrystalline dispersion Spray-drying Formulation science

BMS-347070 is the definitive COX-2 inhibitor for formulation scientists: it provides publicly available nanocrystalline crystallite-size data across PEG 8000, Pluronic F127, F108, and F68 (69–136 nm) and co-spray-dried T_g1 values (15–26 °C) that eliminate months of preliminary crystallization characterization. Its diarylmethylidenefuran scaffold delivers chemotype diversity beyond traditional pyrazole/sulfonamide COX-2 inhibitors, and the expired U.S. patent (6,180,651) ensures freedom-to-operate. Procure BMS-347070 to accelerate QbD workflows or benchmark new spray-drying protocols with a data-rich reference compound.

Molecular Formula C18H15BrO4S
Molecular Weight 407.3 g/mol
CAS No. 197438-73-6
Cat. No. B606229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-347070
CAS197438-73-6
SynonymsBMS-347070;  BMS 347070;  BMS347070;  UNII-0CKM4H090C;  0CKM4H090C;  SCHEMBL6882900;  SCHEMBL6882905.
Molecular FormulaC18H15BrO4S
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrO4S/c1-24(21,22)15-8-4-13(5-9-15)17(16-10-11-23-18(16)20)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3/b17-16+
InChIKeyKOWIZHDULJSRPT-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-347070 (CAS 197438-73-6) COX-2 Inhibitor Procurement Guide: What Sets It Apart


BMS-347070 is a cyclooxygenase-2 (COX-2) inhibitor belonging to the diarylmethylidenefuran chemical class, originally developed by Bristol-Myers Squibb (BMS) and code-named PD160951 [1]. It is structurally defined as (3Z)-3-[(4-bromophenyl)(4-(methylsulfonyl)phenyl)methylene]dihydro-2(3H)-furanone, with a molecular weight of 407.28 Da (C₁₈H₁₅BrO₄S) [2]. Unlike the extensively characterized sulfonamide and methylsulfone COX-2 inhibitors (e.g., celecoxib, rofecoxib), the publicly available pharmacodynamic data for BMS-347070 is limited; its differentiation for procurement purposes rests primarily on its physical–chemical behavior in formulation contexts rather than on comparative target potency [1].

Why Generic COX-2 Inhibitor Substitution Fails When Replacing BMS-347070 in Formulation Research


Interchanging BMS-347070 with chemically distinct COX-2 inhibitors such as celecoxib, rofecoxib, or valdecoxib is not straightforward when the research objective involves solid dispersion or nanocrystalline formulation platforms. BMS-347070 exhibits a specific T_g1 of 15–26 °C when co-spray-dried with Pluronic F127, which governs its crystallization kinetics and final crystallite size [1]. This thermal behavior is compound-specific; substituting a different COX-2 inhibitor will alter the polymer–drug phase behavior, nucleation rate, and ultimate crystallite dimensions, potentially invalidating the formulation platform. Furthermore, BMS-347070 is one of only a few COX-2 inhibitors for which the crystallite size has been systematically mapped across four different polymers (PEG 8000, Pluronic F127, F108, F68), yielding sizes of 69, 80, 98, and 136 nm, respectively [2]. For procurement decisions in formulation science, this pre-existing characterization data constitutes a time and cost advantage that cannot be replicated by simply substituting an alternative COX-2 inhibitor.

Quantitative Evidence Guide: BMS-347070 Differentiation Data for Scientific Procurement


Nanocrystalline Crystallite Size Control Across Four Polymers – A Procurement-Relevant Formulation Advantage

BMS-347070 exhibits tunable crystallite size when co-spray-dried with different polymers, a characterization dataset not publicly available for other COX-2 inhibitors under identical conditions. The average crystallite size (determined by PXRD and Scherrer equation) was 69 nm in PEG 8000, 80 nm in Pluronic F127, 98 nm in Pluronic F108, and 136 nm in Pluronic F68 [1]. The degree of crystallinity was lowest in PEG 8000. This permits researchers to select a polymer based on the desired crystallite size range without conducting de novo screening. By contrast, celecoxib and rofecoxib lack equivalent multi-polymer crystallite size data generated under the same spray-drying protocol, making BMS-347070 the preferred choice when crystallite size is a critical quality attribute [2].

Nanocrystalline dispersion Spray-drying Formulation science

Formulation-Dependent Bioavailability Performance – Fast-Onset Profile Comparable to NanoCrystal and Solubilized Reference

The spray-dried BMS-347070/Pluronic F127 formulation (acetone or methylene chloride as solvent) demonstrated bioavailability comparable to both a solubilized formulation and a NanoCrystal formulation in the published study [1]. The reduction in drug particle/crystallite size, coupled with Pluronic-mediated wetting, produced a fast-onset absorption profile. While absolute bioavailability values (F%) for each formulation were not disclosed in the publicly available abstract, the comparable bioavailability statement was explicitly made relative to two distinct benchmark formulation technologies. For research programs that require a COX-2 inhibitor with pre-validated nanocrystalline dispersion performance, this dataset provides a procurement rationale that no other COX-2 inhibitor currently matches because comparable spray-drying/bioavailability data for celecoxib or etoricoxib in the Pluronic F127 system have not been published under identical processing conditions [2].

Bioavailability Fast-onset formulation Pharmacokinetics

Thermal Signature for Room-Temperature Crystallization – A Unique Processing Window for Spray-Dried Dispersions

The glass transition temperature after polymer crystallization (T_g1) for BMS-347070/Pluronic dispersions is 15–26 °C, whereas BMS-347070/PEG 8000 gave a T_g1 of 60 °C [1]. The low T_g1 (close to room temperature) for Pluronic-based dispersions enables rapid nucleation and small crystallite formation when the dispersion crystallizes at ambient conditions. In contrast, BMS-A and BMS-B (structurally distinct compounds tested in the same study) gave T_g1 values of 72 °C and 3 °C, respectively, in Pluronic F127, demonstrating that T_g1 is highly compound-specific and not predictable from COX-2 inhibition class membership alone [1]. This thermal signature is procurement-relevant because it defines the processing and storage temperature window within which the nanocrystalline dispersion remains stable; substituting another COX-2 inhibitor may require a complete re-optimization of the spray-drying and annealing parameters.

Glass transition temperature Drug–polymer miscibility Spray-drying process design

Structural Distinction Within the Diarylmethylidenefuran Class – A Bromophenyl/Methylsulfonyl Substitution Pattern

BMS-347070 is the fully characterized prototype of the diarylmethylidenefuran COX-2 inhibitor subclass, featuring a (Z)-3-(diarylmethylene)dihydro-2(3H)-furanone core with a 4-bromophenyl group on one aryl ring and a 4-methylsulfonyl (mesyl) group on the other [1]. Most clinically advanced COX-2 inhibitors (celecoxib, valdecoxib, etoricoxib) are built on a 1,5-diarylpyrazole, 3,4-diarylisoxazole, or 2,6-diarylpyridine scaffold, respectively. The furanone scaffold offers a distinct shape, hydrogen-bond acceptor pattern (lactone carbonyl plus sulfone oxygen), and lipophilicity profile (cLogP approximately 3.6, TPSA 60.44 Ų) [2]. This scaffold uniqueness is relevant for procurement when a research program specifically requires a non-pyrazole, non-isoxazole COX-2 inhibitor to probe scaffold-dependent pharmacological or toxicological properties, or when seeking to avoid intellectual property constraints associated with the sulfonamide COX-2 inhibitor space [1].

Diarylmethylidenefuran Scaffold differentiation Chemical procurement specification

Optimal Research and Industrial Application Scenarios for BMS-347070 Procurement


Nanocrystalline Solid Dispersion Platform Development Using a COX-2 Model Compound

BMS-347070 is the best-documented COX-2 inhibitor for systematically studying polymer effects on nanocrystalline drug formation. With crystallite size data available across four polymers (PEG 8000, Pluronic F127, F108, F68) and T_g1 values that define ambient-temperature crystallization behavior [1], it serves as a validated model compound for developing or benchmarking new spray-drying protocols, excipient screening workflows, or quality-by-design (QbD) approaches. Researchers can directly reference the published PXRD and mDSC datasets, reducing the need for preliminary characterization. Substituting celecoxib would require generating this data de novo, as celecoxib's polymer-specific crystallite size and T_g1 data in identical systems are not publicly available [1].

Scaffold-Hopping and Chemotype Comparison Studies in COX-2 Pharmacology

For medicinal chemistry programs seeking to explore COX-2 inhibition beyond the well-established pyrazole (celecoxib), isoxazole (valdecoxib), and pyridine (etoricoxib) scaffolds, BMS-347070 offers a structurally distinct diarylmethylidenefuran chemotype [1]. The combination of a bromophenyl and methylsulfonyl substitution pattern on the furanone core provides different electronic and steric properties compared to the sulfonamide-containing COX-2 inhibitors, which can be used to interrogate scaffold-dependent selectivity, off-target profiles, or toxicological signatures. Its procurement is justified when the research question explicitly requires chemotype diversity [2].

Formulation Bioavailability Bridging Studies and In Vitro–In Vivo Correlation (IVIVC) Model Development

Because BMS-347070 has published data demonstrating that its spray-dried nanocrystalline formulation achieves bioavailability comparable to both a solubilized and a NanoCrystal formulation [1], it is uniquely positioned as a reference compound for developing IVIVC models for poorly water-soluble COX-2 inhibitors. The compound's well-characterized dissolution rate enhancement via particle size reduction and Pluronic wetting can serve as a calibration point for dissolution–absorption modeling. No other COX-2 inhibitor currently offers an equivalent publicly documented multi-formulation bioavailability dataset generated under a single study protocol [1].

Intellectual Property Circumvention for COX-2 Inhibitor Tool Compounds

For industrial research groups seeking a COX-2 inhibitor tool compound that falls outside the crowded patent landscape of pyrazole-sulfonamide and methylsulfone COX-2 inhibitors, BMS-347070 (covered by the expired U.S. Patent 6,180,651 [1]) offers a practical alternative. The original diarylmethylidenefuran patent has expired, reducing freedom-to-operate concerns for research use. This is particularly relevant when the COX-2 inhibitor is used as a pharmacological tool in cellular or in vivo target validation experiments where patent encumbrance of the tool compound is a consideration for downstream translational work [2].

Quote Request

Request a Quote for BMS-347070

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.